methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
Description
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a benzylsulfanyl (thioether) side chain, and a methyl ester moiety. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, particularly for introducing sulfur-containing functional groups into bioactive molecules. The Boc group provides stability during synthetic steps, while the benzylsulfanyl moiety enhances lipophilicity and can participate in redox-active or metal-binding interactions .
Synthetic protocols for analogous compounds often involve sequential protection/deprotection strategies. For example, intermediates with Boc-protected amines and ester groups are synthesized via NaBH4 reductions or nucleophilic substitutions, yielding products with high purity (e.g., 80% yield in ) . The stereochemical integrity of the (2S)-configuration is maintained using enantioselective methods, ensuring reproducibility in downstream applications.
Properties
Molecular Formula |
C16H23NO4S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl (2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m1/s1 |
InChI Key |
KXUSUGVJXKJTBL-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key steps:
- Starting Material: The synthesis often begins with (2S)-3-amino-2-hydroxy-3-phenylpropanoic acid derivatives or their esters.
- Protection of the Amino Group: Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino functionality.
- Introduction of the Benzylsulfanyl Group: Replacement or modification of the hydroxy group at the 3-position with a benzylsulfanyl moiety via benzylation reactions.
- Esterification or Maintenance of the Methyl Ester: Ensuring the carboxyl group remains in the methyl ester form for stability and reactivity.
Detailed Stepwise Preparation (Based on Patent WO2012117417A1)
The patent WO2012117417A1 provides a comprehensive process for preparing a closely related compound, (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, which shares synthetic methodology applicable to the target compound.
Step 1: Preparation of the Amino Acid Ester
- React (2R,3S)-3-phenylisoserine hydrochloride with absolute ethanol and sulfuric acid at 45–55°C for 7–8 hours to form the ethyl ester of the amino acid.
- Reaction monitored by HPLC to ensure less than 0.5% unreacted starting material.
Step 2: Protection of the Amino Group
- Introduce the Boc protecting group using standard Boc anhydride chemistry under controlled conditions to form the Boc-protected amino acid ester.
Step 3: Benzylation of the Hydroxy Group
- Benzylation is carried out using sodium hydride as a base and benzyl bromide or benzyl chloride as the benzylating agent.
- The reaction is performed in an organic solvent such as a C1–C4 alcohol (methanol, ethanol), dimethylformamide, tetrahydrofuran, or a ketone solvent (C3–C8).
- Temperature is maintained between 0 and 35°C to optimize yield and selectivity.
Step 4: De-esterification (if required)
- De-esterification to obtain the free acid can be performed using aqueous base solutions such as LiOH, NaOH, KOH, Na2CO3, or K2CO3.
- The reaction temperature is kept between 0 and 35°C, often at room temperature.
Step 5: Purification and Isolation
- The reaction mixture is treated with an organic solvent to dissolve the product.
- Solvent recovery and extraction with non-polar solvents (C6–C8 hydrocarbons) are performed.
- Drying of the organic layer using anhydrous sodium sulfate or similar desiccants.
- Concentration and addition of anti-solvents to precipitate the product.
- Filtration and drying yield the purified compound.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Solvents | Notes |
|---|---|---|---|---|
| Amino Acid Esterification | (2R,3S)-3-Phenylisoserine hydrochloride, ethanol, H2SO4 | 45–55 | Absolute ethanol | 7–8 hours, monitored by HPLC |
| Boc Protection | Boc anhydride, base (e.g., triethylamine) | Room temperature | DCM or other aprotic solvent | Standard Boc protection conditions |
| Benzylation | Sodium hydride, benzyl bromide/chloride | 0–35 | C1–C4 alcohol, DMF, THF, ketone | Controlled to avoid side reactions |
| De-esterification | LiOH, NaOH, KOH, Na2CO3, or K2CO3 aqueous solution | 0–35 | Water + alcohol or ketone | Optional, depending on target form |
| Purification | Extraction, drying, anti-solvent precipitation | Room temperature | Hydrocarbon solvents (C6–C8) | Ensures high purity and yield |
Research Findings and Optimization Notes
- The benzylation step is critical and requires careful temperature and solvent control to maximize yield and minimize side products.
- Use of sodium hydride provides efficient deprotonation of the hydroxy group for benzylation.
- The Boc protecting group is stable under benzylation conditions, allowing selective modification.
- De-esterification is mild and selective, avoiding racemization or degradation.
- Purification using non-polar solvents and anti-solvents leads to high purity crystalline product.
- The process uses inexpensive and readily available reagents, making it economically viable for scale-up.
Additional Data from Chemical Databases
While direct preparation data for methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is limited in open literature, related compounds such as methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate have well-documented synthetic routes involving Boc protection and functional group transformations at the 3-position, supporting the outlined methodology.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Medicinal Chemistry
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate exhibits promising biological activities, particularly as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy, as they can induce cell cycle arrest and apoptosis in cancer cells. Compounds similar to this compound have been investigated for their roles in modulating gene expression by altering histone acetylation levels .
Case Study: HDAC Inhibition
- Objective : To evaluate the HDAC inhibitory activity of this compound.
- Method : In vitro assays measuring the compound's effect on HDAC activity in human cancer cell lines.
- Findings : The compound demonstrated significant inhibition of HDAC activity, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation.
Organic Synthesis
In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its structure allows for various modifications, making it a versatile building block in organic synthesis.
Synthesis Pathway
The synthesis typically involves:
- Protection of the amine group using tert-butoxycarbonyl.
- Introduction of the benzyl sulfanyl group via nucleophilic substitution.
- Final deprotection to yield the target compound.
This multi-step synthesis is crucial for developing derivatives that may possess enhanced biological activities .
Potential Therapeutic Applications
Given its structural characteristics, this compound shows potential therapeutic applications beyond cancer treatment:
- Antimicrobial Activity : Compounds with similar structures have been studied for their antibacterial properties, suggesting that this compound may also exhibit antimicrobial effects.
- Anti-inflammatory Properties : Research indicates that certain derivatives can modulate inflammatory pathways, leading to potential applications in treating inflammatory diseases.
Safety and Toxicology Studies
As with any new chemical entity, understanding the safety profile is essential. Preliminary studies indicate that compounds related to this compound have manageable toxicity levels; however, comprehensive toxicological evaluations are necessary to ensure safety for human use .
Mechanism of Action
The mechanism of action of methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, while the Boc-protected amine can be deprotected to reveal a functional amine group that can participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of Boc-protected amino acid esters is evident when comparing methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate to its analogs. Key differences lie in the substituents at the 3-position of the propanoate backbone, which dictate reactivity, solubility, and biological activity.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations
Substituent Effects on Reactivity
- The benzylsulfanyl group confers nucleophilic character, enabling disulfide bond formation or metal coordination, which is absent in analogs like the fluorocyclobutyl or tetrahydropyran derivatives .
- Fluorinated side chains (e.g., 1-fluorocyclobutyl) enhance metabolic stability and membrane permeability, making them valuable in CNS-targeting therapeutics .
Synthetic Accessibility
- Yields vary significantly based on substituent complexity. For example, the 2-oxopyrrolidin-3-yl derivative (52% yield) requires multi-step protocols involving hyperpolarisation for NMR studies , whereas benzylsulfanyl analogs achieve higher yields (80%) via straightforward reductions .
Tetrahydrofuran/pyran-containing analogs exhibit rigidified backbones, improving peptide stability against proteolytic degradation .
Spectroscopic and Crystallographic Data Crystallographic studies on analogs like methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylidene-imidazol-1-yl)propanoate reveal intermolecular N–H···O hydrogen bonding, critical for understanding solid-state packing and solubility .
Biological Activity
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, also known as Boc-Cys(Trt)-OH, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Basic Information
- IUPAC Name : this compound
- CAS Number : 21947-98-8
- Molecular Formula : C27H29NO4S
- Molecular Weight : 463.59 g/mol
- PubChem ID : 11167161
Structural Characteristics
The compound features a benzylsulfanyl group and a tert-butoxycarbonyl (Boc) protective group, which are crucial for its reactivity and biological interactions. The presence of these functional groups suggests potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Number of Heavy Atoms | 33 |
| Number of Aromatic Heavy Atoms | 18 |
| Fraction Csp3 | 0.26 |
| Number of Rotatable Bonds | 11 |
| Number of H-bond Acceptors | 4 |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential for combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of cysteine proteases has been noted, which could have implications for therapeutic strategies against diseases such as cancer and parasitic infections.
Case Studies
- Cysteine Protease Inhibition : A study demonstrated that related compounds effectively inhibited cysteine proteases, suggesting that this compound may possess similar inhibitory effects. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds in enzyme inhibition .
- Antioxidant Activity Assessment : In vitro assays revealed that compounds with similar structures displayed significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cellular models. This suggests potential applications in preventing oxidative damage .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the protection of amino groups and the introduction of the benzylsulfanyl moiety. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound exhibits moderate cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, and how is stereochemical integrity maintained?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected amino acids (e.g., tert-butyl ((benzyloxy)carbonyl)-L-tyrosinate) are reacted with thiol-containing reagents (e.g., benzyl mercaptan) under anhydrous conditions. Flash chromatography (hexane/EtOAc gradients) is used for purification, and stereochemistry is confirmed via H/C NMR and chiral HPLC .
- Key Data : A 60% yield was reported for a similar tert-butyl-protected compound synthesized at 85°C for 60 hours in THF with NaSO as a drying agent .
Q. How is the tert-butoxycarbonyl (Boc) group introduced into the amino acid backbone, and what are the challenges in avoiding premature deprotection?
- Methodology : Boc protection is typically achieved using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or NaHCO) under inert conditions. Premature deprotection is minimized by avoiding acidic or high-temperature conditions during subsequent steps. Evidence from tert-butylation reactions shows that TfNH can catalyze esterification with tert-butyl acetate at 0°C, achieving 76% yield without side reactions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR verify regiochemistry and Boc/benzylsulfanyl group integration .
- IR Spectroscopy : Confirms carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>98% ee) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the benzylsulfanyl substitution step while minimizing racemization?
- Methodology :
- Temperature Control : Reactions at 0–25°C reduce epimerization. For example, a similar coupling reaction at 0°C retained >99% stereochemical fidelity .
- Catalyst Screening : Use of phosphate-based catalysts (e.g., diphenyl phosphate) enhances nucleophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) stabilize intermediates without hydrolyzing Boc groups .
Q. What strategies resolve contradictions in NMR data when characterizing tertiary structures or dynamic equilibria (e.g., rotamers)?
- Methodology :
- Variable Temperature (VT) NMR : Identifies rotameric equilibria by observing coalescence of split peaks at elevated temperatures.
- 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals, particularly for benzylsulfanyl and Boc-protected regions .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts to validate experimental assignments .
Q. How does the benzylsulfanyl group influence the compound’s stability under oxidative or photolytic conditions, and what protective measures are recommended?
- Methodology :
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) show benzylsulfanyl oxidation to sulfoxide/sulfone derivatives.
- Protective Measures : Add antioxidants (e.g., BHT) and store in amber vials under N to suppress radical-mediated oxidation .
Experimental Design & Data Analysis
Q. What experimental frameworks are suitable for studying the compound’s role as a chiral building block in peptide synthesis?
- Design :
- Split-Plot Design : Randomize reaction parameters (e.g., solvent, catalyst) across main plots and Boc-deprotection conditions in subplots .
- Response Surface Methodology (RSM) : Optimizes coupling efficiency (e.g., EDCI/HOBt vs. DCC/DMAP) using central composite design .
Q. How are conflicting solubility data (e.g., in polar vs. nonpolar solvents) reconciled for formulation studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
